molecular formula C10H19N5 B1524151 1-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperazine CAS No. 1354954-06-5

1-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperazine

Cat. No. B1524151
CAS RN: 1354954-06-5
M. Wt: 209.29 g/mol
InChI Key: OSYUNOXLMUDBNA-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms .


Synthesis Analysis

While specific synthesis methods for this compound are not available, 1,2,4-triazole derivatives can generally be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . Another method involves the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed. For example, the crystal structure of 4-ethyl-5-{[(4-methyl-4H-1,2,4-triazol-3-yl)-sulfanyl]methyl}-4H-1,2,4-triazole-3(2H)-thione, C8H12N6S2, has been studied .


Physical And Chemical Properties Analysis

The physical and chemical properties can vary greatly depending on the specific substituents on the triazole ring. For instance, 4-Methyl-4H-1,2,4-triazole-3-thiol is a solid with a melting point of 165-169 °C and is soluble in acetone .

Mechanism of Action

The mechanism of action is not clear without specific context, such as its use in a biological or chemical process. Some 1,2,4-triazole derivatives have shown promising cytotoxic activity, suggesting potential use in cancer treatment .

Future Directions

The future directions for this compound would depend on its intended use. Triazole derivatives are a focus of research in medicinal chemistry due to their wide range of biological activities, and new synthetic methods and potential applications are continually being explored .

properties

IUPAC Name

1-[(5-ethyl-4-methyl-1,2,4-triazol-3-yl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N5/c1-3-9-12-13-10(14(9)2)8-15-6-4-11-5-7-15/h11H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSYUNOXLMUDBNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(N1C)CN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperazine
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1-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperazine
Reactant of Route 4
1-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperazine
Reactant of Route 5
1-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperazine
Reactant of Route 6
1-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperazine

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